(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S2/c1-9-5-13(20-24-9)18-14(22)7-25-8-15(23)19-16-21(2)11-4-3-10(17)6-12(11)26-16/h3-6H,7-8H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKWJJHEOBYPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the thiazole and isoxazole derivatives, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 405.27 g/mol. The structural complexity arises from the presence of multiple functional groups, including:
- Thiazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Isoxazole moiety : Known for its role in various pharmacological applications.
The stereochemistry indicated by the Z configuration suggests specific spatial arrangements around the double bond, influencing biological interactions.
Antioxidant Activity
Research indicates that benzothiazole derivatives, similar to the compound , often exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can effectively scavenge free radicals, with IC50 values indicating their potency compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (mg/mL) | Comparison |
|---|---|---|
| Benzothiazole derivative | 0.015 | Better than ascorbic acid (0.022) |
The antioxidant activity is primarily attributed to the presence of functional groups capable of donating hydrogen atoms, stabilizing free radicals through resonance.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiazole and isoxazole derivatives have demonstrated effectiveness against various bacterial strains. For example:
- Gram-positive bacteria : Compounds have shown significant inhibition against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Generally less effective, with some studies indicating no activity against strains like Escherichia coli and Pseudomonas aeruginosa.
The mechanism through which (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide exerts its effects likely involves interactions with specific biological targets such as enzymes or receptors. The thiazole and isoxazole rings can facilitate these interactions through hydrogen bonding or π-stacking.
Case Studies
- Antioxidant Assessment : A study evaluated various benzothiazole derivatives for their antioxidant capabilities using DPPH assays. The results highlighted that compounds with specific substitutions exhibited superior activity due to their ability to stabilize free radicals effectively.
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that certain modifications enhanced activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.
Scientific Research Applications
Structural Characteristics
The compound features several key structural motifs:
- Thiazole Ring : A five-membered heterocyclic compound known for various biological activities.
- Isoxazole Ring : Contributes to the compound's pharmacological properties.
- Bromine Substitution : Enhances reactivity and may influence biological interactions.
Research indicates that compounds containing thiazole and isoxazole structures exhibit a range of biological activities. The specific biological activities of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide include:
Anticancer Activity
Studies have shown that thiazole derivatives often possess anticancer properties. The presence of the bromine atom may enhance this activity by increasing the compound's ability to interact with cancer cell targets.
Antimicrobial Properties
The isoxazole component is associated with antimicrobial effects, making this compound a candidate for further exploration in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole and isoxazole derivatives:
- Anticancer Research : A study published in Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development into anticancer agents.
- Antimicrobial Studies : Research in Journal of Antibiotics indicated that certain isoxazole derivatives showed promising antimicrobial activity against resistant strains of bacteria, highlighting their therapeutic potential.
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could interact with DNA or specific enzymes involved in cell proliferation, providing insights into their mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiazole core and acetamide side chain align it with bioactive heterocycles, but its unique substituents distinguish it from analogs. Key comparisons include:
- Bromine Substitution : The 6-bromo group in the target compound contrasts with the 2-bromo position in ’s thiadiazole derivative. Bromine’s electron-withdrawing effects may enhance electrophilic reactivity in the benzothiazole core, influencing binding to biological targets .
- Thioether vs. Thiocyanate : The thioether linkage in the target compound may improve metabolic stability compared to the thiocyanate group in ’s cytotoxic intermediate, which showed higher cytotoxicity (CC50 <10 µM) .
- Heterocyclic Moieties: The 5-methylisoxazole in the target compound offers a compact, hydrogen-bond-accepting group, whereas ’s thiazolidinone provides a larger, more flexible ring system. These differences could modulate target selectivity .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (Tanimoto ≈ 0.45–0.60) to benzothiazole-derived antimicrobials in , primarily due to shared acetamide and heterocyclic motifs. Lower similarity (Tanimoto <0.30) is observed with non-benzothiazole analogs like MFR-a, which lack the critical thioether and isoxazole groups .
Research Findings and Implications
Structural Determinants of Bioactivity : The combination of bromine (lipophilicity), thioether (stability), and isoxazole (hydrogen bonding) may synergize to enhance target engagement in microbial enzymes or viral proteases.
Synthetic Flexibility : The bromine atom offers a handle for further functionalization, though its position on the benzothiazole may require tailored reaction conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the benzo[d]thiazole and isoxazole moieties in this compound?
- The synthesis involves multi-step reactions:
- Benzo[d]thiazole core : Bromination of 3-methylbenzo[d]thiazol-2(3H)-one derivatives (analogous to methods in , where bromine substitution is critical for reactivity).
- Isoxazole linkage : Condensation of 5-methylisoxazol-3-amine with a thioacetamide intermediate via nucleophilic substitution (similar to , which employs KSCN for thiadiazole formation).
- Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding, as observed in analogous amides ( ).
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).
- Spectroscopic analysis :
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) groups.
- H NMR to verify the absence of rotamers (critical for Z/E isomer differentiation) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination ( uses similar thiadiazole derivatives for cytotoxicity studies).
- Enzyme inhibition : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the amide-thiazole pharmacophore (analogous to , where amide conjugation inhibits PFOR).
Advanced Research Questions
Q. How can reaction conditions be optimized for the critical thioacetamide coupling step?
- Design of Experiments (DoE) : Use a factorial design to test variables:
- Solvent polarity (DMF vs. THF), temperature (25–60°C), and molar ratios (1:1 to 1:1.5).
- Response surface methodology (RSM) to maximize yield and minimize byproducts (as in ’s flow-chemistry optimization).
Q. What mechanistic insights explain contradictory yields in bromination vs. chlorination reactions for the benzo[d]thiazole core?
- Electrophilic substitution : Bromine (Br) in glacial acetic acid favors para-substitution due to steric hindrance from the 3-methyl group ( ). Competing chlorination (e.g., SOCl) may lead to overhalogenation or ring distortion.
- Kinetic vs. thermodynamic control : Bromination at low temperatures (0–5°C) minimizes side reactions (as in ’s synthesis of 6-chlorobenzothiazole derivatives) .
Q. How does the Z-configuration influence binding affinity in molecular docking studies?
- Computational modeling : Perform docking (AutoDock Vina) with protein targets (e.g., EGFR kinase) using the (Z)-isomer’s geometry.
- Free energy calculations : MM-GBSA analysis to compare binding energies of Z vs. E isomers, highlighting steric clashes or hydrogen-bonding discrepancies (e.g., ’s dimerization via N–H⋯N interactions) .
Q. What strategies mitigate degradation during long-term storage?
- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with LC-MS monitoring.
- Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon to prevent photooxidation of the thioether group (as in ’s handling of benzothiazole derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
